molecular formula C6H14N2O B11772347 (S)-2-(3-Aminopyrrolidin-1-yl)ethanol

(S)-2-(3-Aminopyrrolidin-1-yl)ethanol

Cat. No.: B11772347
M. Wt: 130.19 g/mol
InChI Key: ZKBFWLGZSQWMQS-LURJTMIESA-N
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Description

(S)-2-(3-Aminopyrrolidin-1-yl)ethanol (CAS 337361-39-4) is a chiral chemical building block of high interest in scientific research, particularly in medicinal chemistry . This compound features a molecular formula of C6H14N2O and a molecular weight of 130.19 . Its structure incorporates both a pyrrolidine ring with a primary amine group and an ethanol functional group, making it a versatile scaffold for the synthesis of more complex molecules. The (S)-enantiomer is especially valuable for creating stereospecific compounds, as chirality can be critical for biological activity and specific interaction with target proteins . Research into similar 3-aminopyrrolidine derivatives highlights their application as key intermediates in developing modulators for chemokine receptors, which are important targets in immunology and inflammatory disease research . The presence of multiple functional groups allows for various chemical modifications, including further alkylation of the amine or reactions involving the alcohol. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical as a critical intermediate in drug discovery projects and other advanced synthetic chemistry endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-[(3S)-3-aminopyrrolidin-1-yl]ethanol

InChI

InChI=1S/C6H14N2O/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5,7H2/t6-/m0/s1

InChI Key

ZKBFWLGZSQWMQS-LURJTMIESA-N

Isomeric SMILES

C1CN(C[C@H]1N)CCO

Canonical SMILES

C1CN(CC1N)CCO

Origin of Product

United States

Synthetic Methodologies for S 2 3 Aminopyrrolidin 1 Yl Ethanol and Its Chiral Pyrrolidine Precursors

Strategies for Asymmetric Synthesis of the Pyrrolidine (B122466) Core

The asymmetric synthesis of the pyrrolidine ring is paramount to obtaining the desired enantiomerically pure final product. Various strategies have been developed to control the stereochemistry at the C3 position of the pyrrolidine ring.

The chiral pool refers to the collection of inexpensive, readily available enantiopure compounds provided by nature, such as amino acids and carbohydrates. These molecules serve as versatile starting materials for the synthesis of more complex chiral structures.

trans-4-hydroxy-L-proline is a natural, non-essential amino acid and a common constituent of collagen, making it an abundant and cost-effective chiral starting block. nih.govresearchgate.net Its rigid bicyclic structure and pre-existing stereocenters make it an excellent precursor for various substituted pyrrolidines. The synthesis of (S)-3-aminopyrrolidine from this material requires a key stereochemical inversion at the C4 position, which becomes the C3 position of the target precursor after decarboxylation.

A representative synthetic pathway involves several key transformations google.com:

Decarboxylation: The initial step is the removal of the carboxyl group from trans-4-hydroxy-L-proline to yield (R)-pyrrolidin-3-ol.

N-Protection: The secondary amine of the resulting pyrrolidinol is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

Activation of Hydroxyl Group: The hydroxyl group at the C3 position is converted into a good leaving group, for example, by sulfonylation (e.g., mesylation or tosylation).

Stereochemical Inversion via S_N2 Reaction: The activated hydroxyl group is displaced by an azide (B81097) nucleophile (e.g., using sodium azide). This reaction proceeds via an S_N2 mechanism, which results in the inversion of stereochemistry at that carbon center, yielding the (S)-3-azidopyrrolidine derivative.

Reduction and Deprotection: The azide group is reduced to the primary amine, and the N-Boc protecting group is removed, typically in a single step using strong acid, to afford the final (S)-3-aminopyrrolidine product, often isolated as a dihydrochloride (B599025) salt.

StepReactionReagentsKey Transformation
1DecarboxylationHeatRemoval of COOH group
2N-Protection(Boc)₂OFormation of N-Boc-pyrrolidinol
3SulfonylationMsCl, Et₃NConversion of -OH to -OMs
4Azidation (S_N2)NaN₃Inversion of stereochemistry (R to S)
5Reduction/DeprotectionPh₃P, HClConversion of -N₃ to -NH₂ and removal of Boc

L-aspartic acid is another economically attractive starting material from the chiral pool for producing (S)-3-aminopyrrolidine derivatives. google.com This approach leverages the stereocenter already present in the amino acid to establish the desired chirality in the pyrrolidine ring.

A common synthetic sequence starting from L-aspartic acid is as follows researchgate.net:

N-Protection: The amino group of L-aspartic acid is first protected, for instance, with a benzyloxycarbonyl (Cbz) or formyl group.

Anhydride (B1165640) Formation: The two carboxylic acid groups are converted into a cyclic anhydride.

Ring Opening and Esterification: The anhydride is opened with an alcohol (e.g., methanol) to form a monoester.

Reduction: Both the remaining carboxylic acid and the ester group are reduced to hydroxyl groups, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), to form a chiral diol.

Cyclization: The diol is converted into a precursor suitable for cyclization. This often involves converting the hydroxyl groups into leaving groups (e.g., mesylates) followed by reaction with an amine source (like benzylamine) which acts as a nucleophile to form the N-substituted pyrrolidine ring.

Deprotection: Finally, the protecting groups on the ring nitrogen (e.g., benzyl) and the exocyclic amine are removed to yield (S)-3-aminopyrrolidine.

This multi-step process provides an effective route to the desired chiral intermediate, with the stereochemistry controlled by the starting L-aspartic acid. researchgate.net

Starting MaterialKey IntermediatesFinal Precursor
L-Aspartic AcidN-protected aspartic anhydride, Chiral diol, Dimesylate(S)-1-Benzyl-3-aminopyrrolidine

Oxidative decarboxylation is a method that can generate reactive iminium intermediates from α-amino acids like proline. researchgate.net This strategy involves the removal of the carboxyl group and subsequent oxidation to form a C=N double bond within the ring. While the decarboxylation of L-proline itself leads to pyrrolidine (the parent achiral ring), this methodology can be adapted for more complex transformations. youtube.comsciencemadness.org

The general mechanism involves the oxidation of the amino acid, which facilitates the loss of carbon dioxide and forms a transient N-acyliminium ion or a related iminium species. This reactive intermediate can then be trapped by various nucleophiles. For the synthesis of a substituted pyrrolidine, this approach would require a proline derivative with appropriate functionality that can be converted to the desired 3-amino group after the key decarboxylation step.

A modern variation of this concept is the enone-promoted decarboxylation of trans-4-hydroxy-L-proline. rsc.org This method uses a catalytic amount of an enone in a flow chemistry setup to efficiently produce (R)-pyrrolidin-3-ol, a direct precursor mentioned in section 2.1.1.1. This highlights how decarboxylation remains a relevant strategy, particularly when combined with modern synthetic techniques to enhance efficiency and scalability. However, direct, high-yield, and stereoretentive oxidative decarboxylation routes to (S)-3-aminopyrrolidine from simple amino acid precursors are less common and present challenges in controlling the stereochemistry of the final product.

Stereoselective cycloadditions are powerful reactions for constructing cyclic molecules, often creating multiple stereocenters in a single, highly controlled step.

The 1,3-dipolar cycloaddition of azomethine ylides is one of the most effective and versatile methods for synthesizing substituted pyrrolidines. diva-portal.orgnih.gov This reaction involves the [3+2] cycloaddition of an azomethine ylide (a three-atom, four-π-electron species) with a dipolarophile (a two-atom, two-π-electron component, typically an alkene). researchgate.net

The key features of this methodology are:

Stereocontrol: The reaction can be rendered highly stereoselective. By using chiral catalysts (often based on metals like silver, copper, or gold), chiral auxiliaries on the dipolarophile, or chiral starting materials to generate the ylide, it is possible to control the absolute and relative stereochemistry of the newly formed stereocenters in the pyrrolidine ring. nih.govacs.org

Convergence: It allows for the rapid assembly of complex pyrrolidine structures from simple, achiral or chiral precursors.

Versatility: A wide range of substituents can be introduced onto the pyrrolidine ring by varying the components used to generate the azomethine ylide (e.g., different aldehydes and amino esters) and the structure of the alkene dipolarophile.

In a typical procedure, an azomethine ylide is generated in situ from the condensation of an α-amino ester with an aldehyde or ketone. This ylide then reacts with an electron-deficient alkene. To synthesize a precursor for (S)-3-aminopyrrolidine, the reactants would be chosen such that the resulting cycloadduct contains a functional group at the C3 position (e.g., a nitro group or a protected amine equivalent) that can be converted to an amino group. The enantioselectivity is directed by a chiral ligand complexed to a metal catalyst, which coordinates the reactants in a specific orientation during the cycloaddition.

ComponentRoleExample
α-Amino EsterYlide PrecursorMethyl Glycinate
AldehydeYlide PrecursorParaformaldehyde
Dipolarophile2π Component(E)-β-Nitrostyrene
Catalyst SystemStereocontrolAgOAc / Chiral Ligand

This method's ability to generate multiple stereocenters with high fidelity in a single step makes it a highly attractive and efficient strategy for accessing complex chiral pyrrolidine cores. diva-portal.orgacs.org

Enzymatic Biotransformations for Chiral Amines

Enzymatic biotransformations offer a highly selective and environmentally benign approach to producing chiral amines and their precursors. These methods leverage the stereospecificity of enzymes to resolve racemic mixtures or to asymmetrically synthesize the desired enantiomer.

Kinetic Resolution via Amine Transaminases (ATAs) and Hydrolases

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This process relies on the differential rate of reaction of an enzyme with the two enantiomers, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive one into a product that can be chemically separated.

Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. In a kinetic resolution setting, an ATA can selectively deaminate one enantiomer of a racemic amine, converting it to the corresponding ketone, while leaving the other enantiomer unreacted. For the synthesis of the chiral precursor to (S)-2-(3-Aminopyrrolidin-1-yl)ethanol, a key intermediate is (S)-3-aminopyrrolidine.

A study by Bornscheuer and colleagues demonstrated the kinetic resolution of racemic N-Boc-3-aminopyrrolidine using an ω-transaminase from Alcaligenes denitrificans (Ade-TA). The (R)-enantiomer was selectively converted to N-Boc-pyrrolidin-3-one, allowing for the isolation of the desired (S)-N-Boc-3-aminopyrrolidine with high enantiomeric excess. The use of a carbamate (B1207046) protecting group like Boc was found to enhance both the efficiency and selectivity of the enzymatic resolution.

Interactive Data Table: Kinetic Resolution of N-Boc-3-aminopyrrolidine using Ade-TA

Enzyme SourceSubstrateProduct of (R)-enantiomerRecovered (S)-enantiomerConversion (%)Enantiomeric Excess (ee) of (S)-enantiomer
Alcaligenes denitrificans(±)-N-Boc-3-aminopyrrolidineN-Boc-pyrrolidin-3-one(S)-N-Boc-3-aminopyrrolidine~50>99%

Hydrolases: These enzymes, particularly lipases, are extensively used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. While direct resolution of 3-aminopyrrolidine (B1265635) using hydrolases is less common, the resolution of its precursor, 3-hydroxypyrrolidine, is well-established. The resulting enantiopure alcohol can then be converted to the corresponding amine with inversion of stereochemistry.

For instance, the acetylation of racemic N-Cbz-3-hydroxypyrrolidine has been effectively carried out using lipase (B570770) PS-IM, often in a dynamic kinetic resolution setup where the unreacted alcohol is racemized in situ by a ruthenium catalyst. This allows for a theoretical yield of 100% for the desired acetylated product.

Ketoreductase Applications in Chiral Alcohol Synthesis

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols. These enzymes are valuable for synthesizing chiral precursors that can be subsequently converted into chiral amines. The synthesis of a chiral alcohol precursor for (S)-3-aminopyrrolidine would involve the asymmetric reduction of a corresponding pyrrolidinone derivative.

The application of KREDs in the synthesis of chiral alcohols is a mature technology, with a wide variety of commercially available enzymes capable of producing both (R)- and (S)-alcohols with high enantiomeric excess. The reduction typically requires a stoichiometric amount of a cofactor, usually NADPH, which is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase with glucose as the sacrificial substrate. This approach is highly efficient for producing chiral vicinal amino alcohols, which are structurally related to the target molecule.

Construction of the this compound Side Chain

Once the chiral (S)-3-aminopyrrolidine precursor is obtained, the next critical step is the introduction of the 2-hydroxyethyl group at the 1-position of the pyrrolidine ring. This is typically achieved through nucleophilic substitution or reductive amination.

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions are a fundamental method for forming carbon-nitrogen bonds. In this context, the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking an electrophilic two-carbon synthon.

Triflate (trifluoromethanesulfonate) esters are excellent electrophiles due to the exceptional leaving group ability of the triflate anion. The reaction of an aminopyrrolidine with a triflate ester of a two-carbon fragment would lead to the desired N-alkylation. For the synthesis of this compound, a suitable electrophile would be a triflate derivative of ethylene (B1197577) glycol, where one hydroxyl group is protected.

The general strategy involves the reaction of N-Boc-(S)-3-aminopyrrolidine with a triflate ester, such as 2-((tert-butoxycarbonyl)oxy)ethyl triflate, in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of the C-N bond. Subsequent deprotection of the Boc groups on both the pyrrolidine nitrogen and the side chain would yield the final product. The use of triflates generally leads to high yields and clean reactions under mild conditions.

Reductive Amination Procedures

Reductive amination is a two-step process, often performed in a single pot, that involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine. To synthesize this compound, (S)-3-aminopyrrolidine (or its protected form) would be reacted with a two-carbon aldehyde equivalent, such as glycolaldehyde.

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). The reaction is generally performed in a suitable solvent like dichloromethane (B109758) (DCM) or methanol (B129727) at room temperature. An acidic catalyst, such as acetic acid, is often added to facilitate imine formation.

Interactive Data Table: Illustrative Reductive Amination of (S)-3-Aminopyrrolidine

AmineCarbonyl CompoundReducing AgentSolventProduct
(S)-3-AminopyrrolidineGlycolaldehydeSodium triacetoxyborohydrideDichloromethaneThis compound
N-Boc-(S)-3-aminopyrrolidineGlycolaldehydeSodium cyanoborohydrideMethanolN-Boc-(S)-2-(3-Aminopyrrolidin-1-yl)ethanol

This methodology is highly versatile and tolerates a wide range of functional groups, making it a robust choice for the synthesis of complex amines.

Protecting Group Strategies for Amine and Hydroxyl Functionalities

In the multi-step synthesis of complex molecules like this compound, which contains both primary amine, secondary amine, and hydroxyl functional groups, the strategic use of protecting groups is essential. wikipedia.org Protecting groups are temporarily attached to a functional group to prevent it from reacting in subsequent steps, thereby ensuring chemoselectivity. organic-chemistry.org For molecules with multiple functional groups, an "orthogonal protection" strategy is often employed. This approach uses protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain intact. bham.ac.ukresearchgate.net

The selection of protecting groups for the amine and hydroxyl moieties in the precursors to this compound is governed by their stability to various reaction conditions and the ease of their selective removal. uchicago.edu

Commonly used protecting groups for amines are carbamates, which render the nitrogen non-nucleophilic. organic-chemistry.orgmasterorganicchemistry.com Key examples include:

tert-Butoxycarbonyl (Boc): This is a widely used protecting group, stable to basic and nucleophilic conditions. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions. Its primary advantage is its removal by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a mild condition that does not affect most other protecting groups. ucoz.comcreative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, typically using a piperidine (B6355638) solution. masterorganicchemistry.comiris-biotech.de This makes it orthogonal to both Boc and Cbz groups, which is highly valuable in complex syntheses. organic-chemistry.org

For the protection of hydroxyl groups, a variety of options are available, with silyl (B83357) ethers and benzyl (B1604629) ethers being particularly common. bham.ac.uk

Silyl Ethers: Groups like trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) are frequently used. Their stability varies with the steric bulk of the alkyl groups on the silicon atom (TIPS > TBDMS > TMS). They are typically removed by treatment with a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). libretexts.org

Benzyl (Bn) Ethers: Benzyl ethers are robust and withstand a wide range of conditions. Similar to the Cbz group, they are cleaved by catalytic hydrogenolysis. libretexts.org

An orthogonal strategy for a precursor containing both an amine and a hydroxyl group could involve protecting the amine with a Boc group and the hydroxyl group with a TBDMS ether. The TBDMS group can be selectively removed with TBAF without affecting the Boc group. Subsequently, the Boc group can be removed with acid to liberate the free amine. This selective deprotection is crucial for controlled, stepwise modifications of the molecule. nih.govacs.org

Table 1: Common Protecting Groups for Amine and Hydroxyl Functionalities

Functional Group Protecting Group Abbreviation Common Deprotection Conditions Orthogonal To
Amine tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA, HCl) masterorganicchemistry.com Fmoc, Cbz, Silyl Ethers
Amine Benzyloxycarbonyl Cbz, Z Catalytic Hydrogenolysis (H₂/Pd) creative-peptides.com Boc, Fmoc, Silyl Ethers
Amine 9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine) iris-biotech.de Boc, Cbz, Silyl Ethers
Hydroxyl tert-Butyldimethylsilyl Ether TBDMS Fluoride Ion (e.g., TBAF) libretexts.org Boc, Cbz, Bn
Hydroxyl Benzyl Ether Bn Catalytic Hydrogenolysis (H₂/Pd) libretexts.org Boc, Fmoc, Silyl Ethers
Hydroxyl Acetyl Ac Acid or Base libretexts.org Cbz, Bn, Silyl Ethers

Industrial Scale Synthetic Approaches for Related Chiral Pyrrolidines

The industrial production of chiral pyrrolidines, particularly key intermediates like (S)-3-aminopyrrolidine, requires synthetic routes that are not only efficient and high-yielding but also scalable, cost-effective, and safe. Many large-scale syntheses start from readily available, enantiomerically pure precursors from the "chiral pool." mdpi.com

A prevalent strategy for synthesizing chiral 3-aminopyrrolidine derivatives involves using L-aspartic acid or trans-4-hydroxy-L-proline as starting materials. researchgate.net One patented industrial method describes the synthesis of (S)-3-aminopyrrolidine dihydrochloride starting from trans-4-hydroxy-L-proline. google.com This multi-step process includes:

Decarboxylation of the starting material.

Protection of the pyrrolidine nitrogen, often with a Boc group.

Sulfonylation of the hydroxyl group to transform it into a good leaving group (e.g., a mesylate or tosylate).

Displacement of the leaving group with an azide nucleophile (azidation) in an Sₙ2 reaction, which proceeds with inversion of stereochemistry.

Reduction of the azide group to a primary amine and simultaneous deprotection of the Boc group to yield the final product. google.com

Another approach begins with L-aspartic acid, which is converted to N-formyl-L-aspartic anhydride. This intermediate undergoes acylation, esterification, reduction, and ring-closing reactions to form (S)-1-benzylpyrrolidin-3-amine, a precursor that can be debenzylated to give the desired (S)-3-aminopyrrolidine. researchgate.net

The development of continuous flow processes also represents a significant advancement for the industrial synthesis of chiral pyrrolidines. Flow chemistry offers benefits such as improved heat transfer, enhanced safety for handling hazardous intermediates (like azides), and the potential for higher throughput and automation, making it an attractive option for large-scale production. rsc.org For instance, a highly diastereoselective continuous flow protocol has been developed to establish a library of α-chiral pyrrolidines with a throughput suggesting potential for large-scale applications. rsc.org

Table 2: Comparison of Synthetic Strategies for Chiral Pyrrolidines

Feature Laboratory Scale Synthesis Industrial Scale Synthesis
Starting Materials Often specialized or advanced intermediates. Readily available, inexpensive chiral pool materials (e.g., amino acids like proline, aspartic acid). mdpi.comgoogle.com
Reagents A wide variety of reagents, including those that are expensive or hazardous (e.g., LiAlH₄). Focus on cost-effective, safer, and easily handled reagents. Catalytic methods are preferred.
Methodology Primarily batch processing. Batch processing, semi-continuous, or fully continuous flow processes for improved safety and efficiency. rsc.org
Key Considerations Novelty, proof of concept, achieving high stereoselectivity. Scalability, cost of goods, process safety, waste reduction, overall yield, and robustness. nih.gov
Purification Often relies on column chromatography. Prefers crystallization, distillation, or extraction to minimize cost and waste.

Stereochemical Considerations in the Synthesis and Application of S 2 3 Aminopyrrolidin 1 Yl Ethanol

Enantioselectivity and Diastereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure (S)-2-(3-Aminopyrrolidin-1-yl)ethanol necessitates synthetic routes that exhibit high levels of enantioselectivity and diastereoselectivity. Various asymmetric strategies have been developed for the synthesis of substituted pyrrolidines, which can be adapted for the target molecule.

One powerful approach involves the use of catalyst-controlled reactions. For instance, highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines have been shown to produce chiral C2- or C3-alkylated pyrrolidines with the choice of a cobalt or nickel catalyst, respectively. organic-chemistry.org These methods utilize readily available chiral BOX ligands to induce asymmetry. organic-chemistry.org Similarly, asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes can generate multiple stereogenic centers simultaneously with high diastereoselectivity. nih.gov The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene has been demonstrated to effectively control the stereochemical outcome of such cycloadditions, leading to densely substituted pyrrolidines with excellent regio- and diastereoselectivities. nih.gov

Another strategy is the intramolecular SN2' reaction of acyclic α-amino ester enolates, which can construct the pyrrolidine (B122466) ring with vicinal stereocenters in a single step with excellent diastereoselectivity and enantioselectivity. acs.org This "memory of chirality" approach leverages a single chiral center in the substrate to direct the formation of new stereocenters. acs.org Furthermore, biocatalytic methods, employing engineered enzymes like cytochrome P411 variants, have emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines through intramolecular C(sp³)–H amination. acs.org

The table below summarizes various synthetic methods and their reported selectivities in the formation of chiral pyrrolidine derivatives, which are principles applicable to the synthesis of this compound.

Synthetic Method Key Features Reported Selectivity Reference
Catalyst-Tuned HydroalkylationDivergent synthesis of C2- and C3-alkylated pyrrolidines using Co or Ni catalysts with chiral BOX ligands.High enantioselectivity. organic-chemistry.org
1,3-Dipolar CycloadditionReaction of N-tert-butanesulfinylazadienes with azomethine ylides catalyzed by Ag₂CO₃.High regio- and diastereoselectivity, inducing a (2S,3R,4S,5R) configuration. nih.gov
Intramolecular SN2' Reaction"Memory of chirality" approach using acyclic α-amino ester enolates.Excellent diastereoselectivity and enantioselectivity (e.g., 92% ee). acs.org
Biocatalytic C-H AminationEngineered cytochrome P411 variants for intramolecular nitrene insertion.Good to excellent enantioselectivity (up to 99:1 er). acs.org
Copper-Promoted AminooxygenationIntramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides.Excellent diastereoselectivity for 2,5-cis-pyrrolidines (dr >20:1). nih.gov

Chiral Inversion Mechanisms (e.g., SN2 Displacement)

Maintaining the desired (S)-configuration at the C3 position of the pyrrolidine ring is critical. However, certain reaction conditions can lead to chiral inversion, the conversion of one enantiomer into its mirror image. One of the most common mechanisms for chiral inversion is the SN2 (bimolecular nucleophilic substitution) reaction.

In the context of synthesizing or modifying this compound, if a leaving group is present at the chiral center (C3), a nucleophile can attack from the backside, leading to an inversion of the stereochemical configuration. This is a classic Walden inversion. For instance, if a synthetic precursor to this compound bears a leaving group like a tosylate or a halide at the C3 position with an (R)-configuration, a subsequent intramolecular SN2 reaction with a nitrogen nucleophile could, in principle, form the pyrrolidine ring and establish the desired (S)-configuration at C3.

While often undesirable, chiral inversion can be strategically employed in synthesis. Unidirectional enzyme-mediated inversion is a known phenomenon for certain drugs, such as the 2-arylpropionate nonsteroidal anti-inflammatory drugs (NSAIDs), where the inactive R-enantiomer is converted to the active S-enantiomer in the body. nih.gov In some chemical syntheses, a racemization process, which involves bidirectional chiral inversion, can be part of a dynamic kinetic resolution to channel a racemic mixture towards a single desired enantiomer. nih.gov

Control of Chiral Centers in Pyrrolidine Ring Formation

The formation of the pyrrolidine ring itself is a critical step where stereochemistry must be controlled. When constructing the ring from acyclic precursors, the stereochemical outcome is dictated by the reaction mechanism and the nature of the starting materials and catalysts.

Many modern synthetic methods focus on creating the chiral centers during the cyclization process. For example, the intramolecular aza-Michael cyclization is an alternative method for pyrrolidine synthesis. researchgate.net The use of chiral catalysts or auxiliaries can direct the formation of one enantiomer over the other. The introduction of a pre-existing chiral center in the acyclic precursor, often derived from natural sources like amino acids (e.g., proline or 4-hydroxyproline), is a common and effective strategy to ensure the production of optically pure compounds. nih.gov

Catalytic asymmetric methods offer an elegant way to control stereochemistry. For instance, a chiral amine-derived iridacycle complex can catalyze a "borrowing hydrogen" annulation to produce chiral N-heterocycles directly from simple racemic diols and primary amines, providing access to a wide range of enantioenriched pyrrolidines. organic-chemistry.org The following table illustrates different approaches to control chiral centers during pyrrolidine ring formation.

Strategy Description Example Reference
Chiral Pool SynthesisUtilization of readily available enantiopure starting materials.Using L-proline or 4-hydroxyproline (B1632879) as a chiral building block. nih.gov
Asymmetric CatalysisEmployment of a chiral catalyst to induce enantioselectivity in the ring-forming reaction.Rhodium-catalyzed arylation of aliphatic N-tosylaldimines using chiral bicyclo[3.3.0]octadiene ligands. organic-chemistry.org
Substrate ControlA chiral center already present in the substrate directs the stereochemistry of the newly formed centers.Memory of chirality-assisted intramolecular SN2' reaction. acs.org
BiocatalysisUse of enzymes to catalyze stereoselective ring closure.Engineered cytochrome P450 enzymes for intramolecular C-H amination. acs.org

Impact of Stereoisomerism on Molecular Recognition and Biological Activity

The specific three-dimensional shape of a molecule is crucial for its interaction with biological macromolecules such as enzymes and receptors. nih.gov Since proteins are chiral, they can differentiate between the enantiomers of a chiral drug, often leading to significant differences in biological activity. nih.govnih.gov

For this compound, the (S)-configuration at the C3 position determines the spatial orientation of the amino group, which is critical for its molecular recognition by biological targets. It is a well-established principle that one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. ijpsr.com For example, in the case of the drug α-methyldopa, the antihypertensive activity resides solely in the S-enantiomer. ijpsr.com

The stereochemistry of the pyrrolidine ring also influences its conformation. Saturated five-membered rings like pyrrolidine are not planar but exist in puckered "envelope" or "twist" conformations. nih.gov The substituents on the ring and their stereochemistry dictate the preferred conformation, which in turn affects how the molecule presents its functional groups for interaction with a binding site. nih.gov This precise positioning is fundamental for molecular recognition, which relies on complementary shapes and interactions such as hydrogen bonding and ionic interactions. nih.gov Studies on various chiral compounds have consistently shown that stereoisomers can have vastly different pharmacological profiles. nih.gov The investigation of individual stereoisomers is therefore essential to identify the eutomer (the more active isomer) and to develop safer and more effective therapeutic agents. ijpsr.com

Advanced Spectroscopic and Analytical Characterization of S 2 3 Aminopyrrolidin 1 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-2-(3-Aminopyrrolidin-1-yl)ethanol would exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the ethanol (B145695) moiety (-CH₂CH₂OH) would appear as two multiplets. The methylene (B1212753) group adjacent to the hydroxyl group would likely resonate further downfield due to the deshielding effect of the oxygen atom. The protons on the pyrrolidine (B122466) ring would show complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton at the chiral center (C3) would also appear as a multiplet. The protons of the primary amine and the hydroxyl group are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms. For this compound, six distinct signals would be expected. The carbon atoms of the ethanol side chain would appear in the aliphatic region, with the carbon bonded to the hydroxyl group being the most downfield of the two. The four carbon atoms of the pyrrolidine ring would also have characteristic chemical shifts, with the carbons adjacent to the nitrogen atoms appearing at lower field.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms. Two distinct signals would be expected for the two nitrogen atoms in this compound, corresponding to the secondary amine in the pyrrolidine ring and the primary amine at the C3 position. The chemical shifts would be indicative of their respective hybridization and substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on typical chemical shift values for similar functional groups.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂-OH 3.5 - 3.8 58 - 65
-CH₂-N(ring) 2.5 - 2.8 55 - 62
Pyrrolidine CH₂ (C2, C5) 2.2 - 3.0 50 - 60
Pyrrolidine CH₂ (C4) 1.5 - 2.2 30 - 40
Pyrrolidine CH (C3) 3.0 - 3.5 45 - 55
-NH₂ 1.0 - 3.0 (broad) N/A
-OH 1.0 - 4.0 (broad) N/A
Pyrrolidine NH 1.0 - 3.0 (broad) N/A

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would likely exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of small neutral molecules such as water (H₂O) from the alcohol group, or cleavage of the C-C bond adjacent to the nitrogen atoms (alpha-cleavage), leading to the formation of stable carbocations.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This technique would be used to confirm the molecular formula of this compound, C₆H₁₄N₂O.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[C₆H₁₄N₂O + H]⁺ 131.1184
[C₆H₁₄N₂O + Na]⁺ 153.1004

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would show characteristic absorption bands for the O-H, N-H, and C-N bonds.

Key expected absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Medium to weak bands in the 3300-3500 cm⁻¹ region due to the N-H stretching vibrations of the primary and secondary amines.

Stretching vibrations for C-N bonds would appear in the 1000-1350 cm⁻¹ range.

N-H bending vibrations are expected around 1550-1650 cm⁻¹.

C-H stretching vibrations from the aliphatic CH₂ groups would be observed just below 3000 cm⁻¹.

Table 3: Predicted Infrared Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (alcohol) 3200 - 3600 Strong, Broad
N-H (amine) 3300 - 3500 Medium
C-H (aliphatic) 2850 - 2960 Medium to Strong
C-N 1000 - 1350 Medium
N-H (bend) 1550 - 1650 Medium

Chiral Chromatography for Enantiomeric Purity Assessment (HPLC, LC-MS)

Chiral chromatography is crucial for separating enantiomers and determining the enantiomeric purity of a chiral compound.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase (CSP), would be the primary method to assess the enantiomeric purity of this compound. The choice of CSP and mobile phase would be critical to achieve baseline separation of the (S) and (R) enantiomers. Derivatives of 3-aminopyrrolidine (B1265635) are themselves used as chiral selectors, indicating that this class of compounds interacts strongly with chiral environments.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling chiral LC with a mass spectrometer allows for the simultaneous separation and detection of enantiomers with high sensitivity and selectivity. This is particularly useful for analyzing complex mixtures or trace amounts of the compound.

The development of a successful chiral separation method would involve screening various chiral columns and mobile phase compositions to optimize resolution and analysis time.

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique would unequivocally confirm the (S) configuration at the C3 position of the pyrrolidine ring and provide insights into the preferred conformation of the molecule in the solid state. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing.

Computational and Theoretical Investigations of S 2 3 Aminopyrrolidin 1 Yl Ethanol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of (S)-2-(3-Aminopyrrolidin-1-yl)ethanol, which ultimately governs its biological activity and physical properties. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and exists in various puckered conformations, typically described as "envelope" (E) or "twist" (T) forms. The substituents on the pyrrolidine ring, in this case, the amino group at the 3-position and the ethanol (B145695) group at the 1-position, significantly influence the conformational preference of the ring.

Computational methods such as molecular mechanics (MM) and density functional theory (DFT) are employed to predict the most stable conformations. researchgate.net These methods calculate the potential energy of different spatial arrangements of the atoms, allowing for the identification of low-energy, and therefore more populated, conformers. For substituted pyrrolidines, the analysis often focuses on the orientation of the substituents (axial or equatorial) and the puckering of the ring itself. acs.org

A conformational analysis of this compound would involve rotating the flexible bonds, such as the C-C and C-N bonds of the ethanol substituent and the C-N bond of the amino group, to map the potential energy surface. The results of such an analysis would likely reveal a few low-energy conformers that are in equilibrium at room temperature. The stability of these conformers would be determined by a balance of steric hindrance between the substituents and intramolecular hydrogen bonding possibilities, for instance, between the hydroxyl group of the ethanol moiety and the lone pair of the nitrogen in the amino group.

ConformerRing PuckerSubstituent Orientation (3-Amino)Substituent Orientation (1-Ethanol)Relative Energy (kcal/mol)
1Envelope (E)EquatorialEquatorial0.00
2Twist (T)Pseudo-equatorialEquatorial1.25
3Envelope (E)AxialEquatorial2.50

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. These calculations can determine a variety of electronic properties that are crucial for understanding how the molecule interacts with other chemical species.

One of the key aspects investigated is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, indicating their propensity to act as hydrogen bond acceptors or nucleophiles. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting their ability to act as hydrogen bond donors.

Frontier molecular orbital (FMO) theory is another important application of quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.netpharmjournal.ru

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the one in the amino group, due to the presence of lone pairs of electrons. The LUMO would likely be distributed over the C-N and C-O bonds.

The following table presents hypothetical data from a DFT calculation for this compound, illustrating the types of electronic properties that can be computed.

PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap10.6 eV
Dipole Moment2.8 D

These calculations can also be used to predict other properties such as ionization potential, electron affinity, and various reactivity descriptors that help in understanding the molecule's behavior in chemical reactions. researchgate.net

Rational Design Principles in Derivative Synthesis

The rational design of derivatives of this compound is a key strategy in medicinal chemistry to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The pyrrolidine scaffold is a common feature in many biologically active compounds, and understanding the structure-activity relationship (SAR) is fundamental to designing new derivatives. frontiersin.org

Computational methods play a crucial role in this process. By modeling the interaction of this compound and its potential derivatives with a biological target (e.g., an enzyme or a receptor), researchers can predict which modifications are likely to enhance binding affinity. researchgate.net

Key principles in the rational design of derivatives of this compound would include:

Modification of the Amino Group: The primary amino group at the 3-position is a key site for modification. It can be acylated, alkylated, or incorporated into larger functional groups to explore interactions with specific pockets of a target protein. For example, converting the amine to an amide can introduce new hydrogen bonding capabilities and alter the lipophilicity of the molecule.

Modification of the Ethanol Group: The hydroxyl group of the ethanol substituent can be modified to form ethers or esters, which can influence the molecule's solubility and ability to cross cell membranes. The length of the alkyl chain can also be varied to probe for optimal interactions within a binding site.

Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is critical. The (S)-configuration dictates a specific spatial arrangement of the amino group, which will be crucial for chiral recognition by a biological target. Synthesis of the (R)-enantiomer and comparison of its biological activity is a common strategy to understand the importance of stereochemistry.

Ring Modifications: While more synthetically challenging, modifications to the pyrrolidine ring itself, such as the introduction of additional substituents, can be explored to alter the ring's conformation and the orientation of the key functional groups.

The design process is often iterative, involving cycles of computational prediction, chemical synthesis, and biological evaluation to refine the structure of the lead compound. acs.org This approach has been successfully used to develop pyrrolidine-based inhibitors for a variety of targets. nih.gov

Applications of S 2 3 Aminopyrrolidin 1 Yl Ethanol As a Chiral Building Block

Incorporation into Complex Heterocyclic Scaffolds

The distinct functionalities and inherent chirality of (S)-2-(3-Aminopyrrolidin-1-yl)ethanol make it an attractive component for the synthesis of complex heterocyclic systems, which are often the core structures of biologically active molecules.

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in numerous therapeutic agents. nih.govmdpi.com The synthesis of derivatives of this heterocyclic system often involves the condensation of a substituted aminopyrazole with a suitable three-carbon unit. While direct examples detailing the use of this compound are not prevalent in readily available literature, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines allow for the incorporation of diverse amines. For instance, patent literature describes the synthesis of substituted pyrazolo[1,5-a]pyrimidines as Bruton's tyrosine kinase (Btk) modulators, where various aminopyrrolidine derivatives are reacted with a pyrimidine (B1678525) core. google.com This suggests a viable pathway for the inclusion of this compound to generate novel analogues with potentially unique biological activities.

Quinoxalinone Derivatives

Quinoxalinone derivatives are another class of heterocyclic compounds with significant applications in medicinal chemistry, exhibiting a wide range of biological activities. sapub.orgnih.gov The synthesis of these molecules often involves the condensation of an o-phenylenediamine (B120857) with an α-ketoester or a related derivative. sapub.org The amino group of this compound can be utilized to introduce the chiral pyrrolidine (B122466) moiety onto a pre-formed quinoxalinone scaffold, typically through nucleophilic substitution of a leaving group on the quinoxalinone ring. This approach allows for the generation of a library of chiral quinoxalinone derivatives, where the stereocenter of the aminopyrrolidine can influence the pharmacological properties of the final compound.

Anthrafuran Scaffolds

The aminopyrrolidine moiety has been successfully incorporated into complex polycyclic aromatic structures, such as anthrafurans, which are investigated for their potential as anticancer agents. A notable example is the synthesis of (S)-3-(3-aminopyrrolidine-1-carbonyl)-4,11-dihydroxy-2-methylanthra[2,3-b]furan-5,10-dione, a compound referred to as anthrafuran. nih.govresearchgate.net In this molecule, the (S)-3-aminopyrrolidine unit is attached to the anthrafuran core via an amide linkage. This demonstrates the utility of the chiral aminopyrrolidine scaffold in the construction of complex, biologically active molecules. The synthesis of such compounds highlights the potential for creating a variety of derivatives by modifying the aminopyrrolidine building block, including the use of this compound to introduce a hydroxyethyl (B10761427) group, which could modulate the compound's solubility and pharmacokinetic profile.

Synthesis of Conformationally Restricted Amino Acid Derivatives

Conformationally restricted amino acids are crucial tools in the design of peptides and peptidomimetics with defined secondary structures and improved biological stability. nih.govnih.gov The rigid pyrrolidine ring of this compound provides an excellent scaffold for the synthesis of novel, non-proteinogenic amino acids. By chemically modifying the amino and hydroxyl groups of this building block, a variety of conformationally constrained amino acid derivatives can be accessed. The stereochemistry of the pyrrolidine ring is expected to impart a specific conformational bias on the resulting peptide chains.

Role in the Development of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govmdpi.com The (S)-3-aminopyrrolidine scaffold is a recognized building block in the development of novel peptidomimetics. nih.gov The incorporation of the this compound moiety into a peptide sequence can introduce a significant conformational constraint. The pyrrolidine ring can serve as a scaffold to mimic β-turns or other secondary structures of peptides, which are often crucial for biological activity.

Derivatization Strategies for S 2 3 Aminopyrrolidin 1 Yl Ethanol in Analytical and Synthetic Contexts

Chiral Derivatizing Agents for Chromatographic Analysis

In analytical contexts, particularly for chromatography, the primary amino group at the chiral center of (S)-2-(3-Aminopyrrolidin-1-yl)ethanol is the principal target for derivatization. The reaction with a chiral derivatizing agent (CDA) converts the enantiomeric compound into a pair of diastereomers. wikipedia.orgnih.gov These diastereomers have different physicochemical properties, which allows for their separation and quantification using standard non-chiral chromatographic techniques like high-performance liquid chromatography (HPLC). wikipedia.org

Fluorescent derivatization reagents are employed to enhance detection sensitivity, allowing for the analysis of trace amounts of the analyte. For chiral amines like the 3-aminopyrrolidine (B1265635) moiety, reagents that introduce a fluorophore are particularly valuable. These reagents are often designed to react specifically with the primary amine under mild conditions to prevent racemization.

One notable example of a chiral fluorescent labeling reagent for the 3-aminopyrrolidine core is (S)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole, also known as (S)-(+)-DBD-APy. Although the original literature describes its use for determining the optical purity of carboxylic acids (where DBD-APy provides the chiral amine), its structural similarity to the target compound highlights the utility of the 2,1,3-benzoxadiazole fluorophore in derivatizing chiral molecules. When a chiral reagent containing this fluorophore reacts with an amine, the resulting diastereomers can be separated by reversed-phase HPLC and detected with high sensitivity. The long excitation and emission wavelengths of such derivatives minimize interference from contaminants in biological samples.

Reagent TypeExample ReagentTarget Functional GroupDetection MethodExcitation (λex) / Emission (λem)
Fluorescent Chiral Reagent(S)-(+)-DBD-APy derivativePrimary AmineFluorescence470 nm / 580 nm
General Fluorescent Reagento-Phthaldialdehyde (OPA)Primary AmineFluorescenceVaries
General Fluorescent Reagent9-fluorenylmethyl chloroformate (FMOC)Primary/Secondary AminesFluorescenceVaries

This table presents examples of fluorescent reagents applicable for derivatizing the primary amine group.

Isotope-coded derivatization (ICD) is a powerful technique used in mass spectrometry (MS) for accurate quantification. This strategy involves a pair of reagents that are chemically identical but differ in isotopic composition (e.g., containing ¹²C vs. ¹³C or ¹H vs. ²H). nih.govresearchgate.net

In a typical workflow for chiral analysis, a sample containing the analyte is divided into two portions. One is derivatized with the "light" version of the chiral reagent, and a standard or a second sample is derivatized with the "heavy" version. nih.gov The samples are then mixed and analyzed by LC-MS. The resulting diastereomeric derivatives of this compound would appear as pairs of peaks in the chromatogram, and within each diastereomer peak, the mass spectrometer would detect two signals separated by a specific mass difference corresponding to the isotopic label. This allows for precise relative or absolute quantification by comparing the peak intensities of the light and heavy forms, minimizing errors from matrix effects. nih.gov

Several isotope-coded derivatization agents have been developed for chiral amines. For instance, isotope-coded versions of DMT-(S)-Apy and DMT-(S)-Pro-OSu have been used for the simultaneous analysis of amines and carboxylic acids in chiral metabolomics. nih.gov This approach, coupled with sensitive MS detection, enables the reliable measurement of enantiomeric ratios in complex biological samples. nih.govnih.gov

Reagent ExampleIsotope PairTypical ApplicationAnalytical Technique
iDMT-(S)-Apy¹²C / ¹³CChiral amines and carboxylic acids nih.govLC-MS/MS
d₀/d₃-labeled tags¹H / ²H (D)Aldehydes, adaptable for amines science.govLC-MS/MS
10-methylacridone-2-sulphonyl chlorideUnlabeled / Isotope-labeledGeneral amines nih.govLC-MS

This table provides examples of isotope-coded derivatization strategies relevant for amine analysis.

Functionalization for Subsequent Synthetic Transformations

Beyond analysis, the derivatization of this compound is fundamental to its use as a building block in synthetic chemistry. The presence of three distinct functional groups allows for selective modifications to build diverse molecular architectures. The pyrrolidine (B122466) ring is a common scaffold in many bioactive compounds and pharmaceuticals. nih.govmdpi.com

The reactivity of the functional groups can be modulated to achieve selective transformations:

Primary Amine (-NH₂): This group is highly nucleophilic and can readily undergo acylation, alkylation, sulfonylation, or reductive amination. It is a key handle for introducing side chains or linking the molecule to other scaffolds.

Secondary Amine (-NH- in the ring): While also nucleophilic, its reactivity can be different from the primary amine due to steric hindrance within the ring. It is often targeted for N-alkylation or N-acylation to introduce substituents on the pyrrolidine ring. Protecting groups like Boc (tert-butyloxycarbonyl) are commonly used to mask the primary amine while modifying the secondary amine, or vice-versa. google.com

Hydroxyl Group (-OH): This group can be converted into a better leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions. It can also undergo etherification, esterification, or oxidation to an aldehyde or carboxylic acid, providing a wide range of synthetic possibilities.

These functionalization strategies enable the incorporation of the this compound scaffold into larger molecules, such as precursors for drug synthesis or functionalized materials. nih.govresearchgate.net

Functional GroupReaction TypeReagent/ConditionsResulting Structure
Primary AmineN-AcylationAcyl chloride, baseAmide
Primary AmineN-SulfonylationSulfonyl chloride, baseSulfonamide
Secondary AmineN-AlkylationAlkyl halide, baseTertiary Amine
Secondary AmineN-ArylationAryl halide, Palladium catalystN-Aryl Pyrrolidine
Hydroxyl GroupO-SilylationSilyl (B83357) chloride (e.g., TBDMSCl), imidazoleSilyl Ether (Protection)
Hydroxyl GroupO-TosylationTosyl chloride, pyridineTosylate (Leaving Group)

This table summarizes common synthetic transformations for the functional groups of this compound.

Role of the S 2 3 Aminopyrrolidin 1 Yl Ethanol Moiety in Complex Molecular Scaffolds and Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, particularly the pyrrolidine (B122466) scaffold, influences its biological activity. nih.govresearchgate.net The pyrrolidine ring is a core structure in numerous biologically active molecules and approved drugs. nih.govfrontiersin.org Its significance stems from its ability to act as a pharmacophore, providing a rigid backbone for the optimal orientation of functional groups that interact with target enzymes or receptors. nih.govfrontiersin.org

Key aspects of SAR for pyrrolidine-containing compounds include:

Stereochemistry : The chirality of the pyrrolidine ring and its substituents is often critical for biological activity. Different stereoisomers can exhibit vastly different binding affinities and efficacies due to the specific three-dimensional architecture of protein binding sites. nih.govresearchgate.net

Ring Substitution : The position, nature, and orientation of substituents on the pyrrolidine ring profoundly impact a compound's potency and selectivity. bohrium.com For instance, in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, substituents on the pyrrolidine ring are designed to fit into specific subsites (S1 and S2) of the enzyme's active site. bohrium.com

Physicochemical Properties : The pyrrolidine moiety can enhance aqueous solubility and modify other physicochemical properties of a drug candidate. The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating interactions with the target protein. pharmablock.com

Bioisosteric Replacement : The pyrrolidine scaffold is often used as a bioisostere for other cyclic or acyclic structures to improve pharmacokinetic profiles or to circumvent intellectual property. Its constrained conformation can lock a molecule into a bioactive shape, reducing the entropic penalty upon binding.

SAR studies have confirmed the essential role of the pyrrolidine heterocycle in effective interactions with biological targets. nih.gov Fine-tuning the arrangement of radicals bonded to the ring can lead to significant improvements in biological interaction and therapeutic effect. nih.gov

Design of Enzyme Inhibitors and Modulators

The unique structural features of the (S)-2-(3-aminopyrrolidin-1-yl)ethanol moiety and related pyrrolidine scaffolds make them ideal building blocks for the design of various enzyme inhibitors. Their ability to mimic natural substrates, such as the amino acid proline, allows them to bind to the active sites of enzymes, leading to potent and selective inhibition. wikipedia.org

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in various cancers, making them attractive targets for anticancer drug development. researchgate.netmdpi.com The design of Aurora kinase inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the enzyme. nih.gov

The (S)-3-aminopyrrolidine scaffold has been successfully incorporated into pyrimidine-based derivatives to create potent Aurora kinase inhibitors. acs.org In the synthesis of these compounds, the aminopyrrolidine moiety is typically coupled to a core heterocyclic structure, such as a pyrimidine (B1678525) ring. acs.org This scaffold then allows for further modification to optimize binding affinity and selectivity. For example, structure-based drug design has led to the identification of compounds that potently inhibit Aurora A kinase activity and reduce levels of oncogenic proteins like cMYC and MYCN. acs.org

Compound ClassTarget KinaseKey Structural FeatureObserved Effect
Pyrimidine-based derivativesAurora A(S)-3-aminopyrrolidinePotent inhibition of kinase activity, reduction of MYC oncoproteins. acs.org
ThienopyrimidinesAurora KinasesThienopyrimidine corePotent and selective inhibition. nih.gov
Quinazoline-based inhibitorsAurora BQuinazoline ringHigh inhibitory activity influenced by substituents. nih.govresearchgate.net

This table summarizes findings on various scaffolds used in the design of Aurora Kinase inhibitors.

Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for cancer therapy. nih.govmdpi.com Inhibitors can act as "poisons," which trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death. nih.govmdpi.com

While direct examples featuring the exact this compound moiety are less common in the provided context, SAR studies on related scaffolds highlight the importance of amino groups and heterocyclic rings. For instance, research on tetrahydroquinazoline-based topoisomerase II inhibitors revealed that an exocyclic amino group was crucial for activity. nih.gov This finding prompted the design of new scaffolds, such as tetrahydropyridopyrimidines, where the nitrogen of the amino group was shifted to an endocyclic position, thereby removing the chiral center but retaining the key interaction feature. nih.gov This design strategy demonstrates how functionalities present in aminopyrrolidine structures are conceptually applied in the development of topoisomerase inhibitors. Additionally, other studies have identified 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives as inhibitors of DNA gyrase and topoisomerase IV in bacteria. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for glucose homeostasis. oatext.commdpi.com Inhibition of DPP-4 is a major therapeutic strategy for managing type 2 diabetes. wikipedia.orgnih.gov

The pyrrolidine scaffold is a cornerstone in the design of many potent and selective DPP-4 inhibitors, often referred to as "gliptins". bohrium.comwikipedia.org The pyrrolidine ring effectively mimics the proline residue of natural DPP-4 substrates, allowing it to bind to the S1 hydrophobic pocket of the enzyme's active site. wikipedia.orgnih.gov

Vildagliptin and Saxagliptin : These are examples of cyanopyrrolidine-based DPP-4 inhibitors. The cyanopyrrolidine moiety is a key pharmacophore that forms a covalent but reversible bond with the catalytic serine residue (Ser630) in the DPP-4 active site. wikipedia.orgmdpi.com

Sitagliptin : This inhibitor features a β-amino acid structure, but its development was inspired by lead compounds containing constrained ring systems, including pyrrolidine-constrained phenethylamines. oatext.comdrugbank.com

SAR Insights : SAR studies show that the amino group of the pyrrolidine or related scaffold is essential for forming a critical salt bridge with two glutamate (B1630785) residues (Glu205 and Glu206) in the S2 pocket of DPP-4. oatext.com Modifications to the pyrrolidine ring and its substituents are used to optimize potency, selectivity against other DPP enzymes (like DPP-8 and DPP-9), and pharmacokinetic properties.

Inhibitor ClassKey Scaffold FeatureInteraction with DPP-4Example(s)
CyanopyrrolidinesCyanopyrrolidine ringCovalent interaction with catalytic Ser630; mimics proline at P1 site. wikipedia.orgmdpi.comVildagliptin, Saxagliptin mdpi.com
Pyrrolidine-constrainedPyrrolidine ring systemBinds to S1 pocket. bohrium.comdrugbank.comLeads for Sitagliptin drugbank.com
Xanthine-based(R)-3-aminopiperidineOccupies S1 pocket, forming key hydrogen bonds. nih.govLinagliptin
Uracil-basedAminopiperidine or similarBinds to S1/S2 pockets.Alogliptin, Trelagliptin

This table presents different classes of DPP-4 inhibitors and the role of their core scaffolds.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a crucial strategy in drug discovery for identifying novel core structures (scaffolds) that retain the biological activity of a known parent compound but possess improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. researchgate.net This approach is vital for generating new intellectual property and overcoming liabilities associated with an existing chemical series. nih.gov

The this compound moiety and the broader class of pyrrolidine derivatives are frequently involved in scaffold hopping and lead optimization campaigns.

Rationale for Hopping : A known pyrrolidine-based inhibitor might be modified by replacing the pyrrolidine ring with a different heterocycle (a 1° hop) or through more significant ring-opening or closure strategies (a 2° hop). nih.gov For example, a 2-aminoimidazole scaffold in an anti-biofilm agent was successfully "hopped" to a 2-aminopyrimidine (B69317) to generate new analogs with potent activity against MRSA. rsc.orgnih.gov

Lead Optimization : Once a promising scaffold is identified, lead optimization involves systematically modifying its substituents to maximize target engagement and improve drug-like properties. For pyrrolidine-containing compounds, this could involve:

Altering substituents on the pyrrolidine ring to probe interactions with different pockets of the target protein. bohrium.com

Modifying the linker connecting the pyrrolidine to other parts of the molecule to achieve optimal geometry for binding.

Introducing groups that block sites of metabolic vulnerability, thereby improving the compound's half-life. For instance, the addition of a trifluoromethyl group can significantly increase the stability of small molecule drugs.

Through these iterative processes of scaffold hopping and lead optimization, medicinal chemists can evolve initial hits containing moieties like this compound into clinical candidates with superior therapeutic profiles.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFEnhances coupling efficiency (85% yield)
CatalystEDC·HCl/HOBTReduces racemization (ee >98%)
Temperature25°C (RT)Minimizes side reactions

Q. Table 2: Analytical Techniques for Characterization

TechniqueApplicationExample Outcome
Chiral HPLCEnantiomeric purity99.5% ee
¹H NMRStructural confirmationδ 3.2–3.5 ppm (pyrrolidine protons)
IRFunctional groups3350 cm⁻¹ (N-H stretch)

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